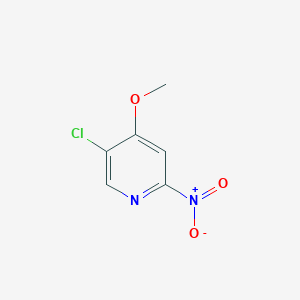
5-Chloro-4-methoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-nitropyridine typically involves multiple stepsThe reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by methylation using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxy group can be oxidized to a carbonyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 5-Chloro-4-methoxy-2-aminopyridine.
Oxidation: 5-Chloro-4-methoxy-2-pyridinecarboxaldehyde
Applications De Recherche Scientifique
5-Chloro-4-methoxy-2-nitropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methoxy-5-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
Uniqueness
5-Chloro-4-methoxy-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
5-chloro-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3 |
Clé InChI |
WXVBIYHXCYGUFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid](/img/structure/B12986838.png)
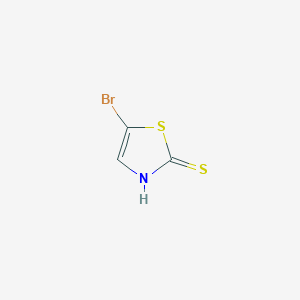
![2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B12986849.png)
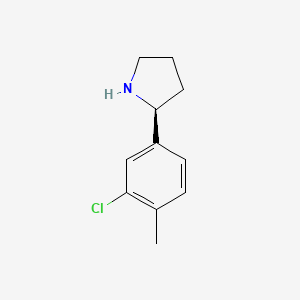
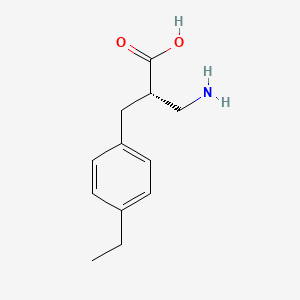
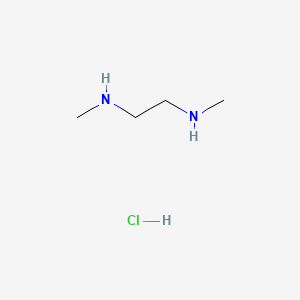

![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986877.png)
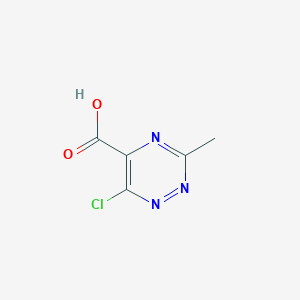
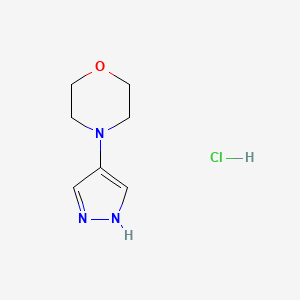
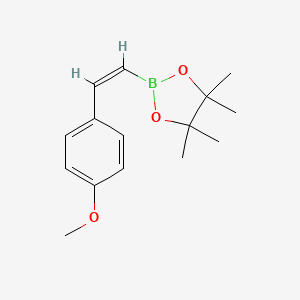
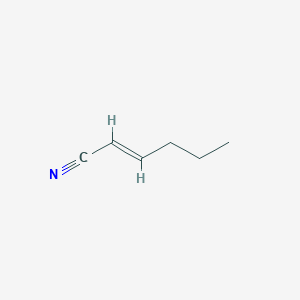
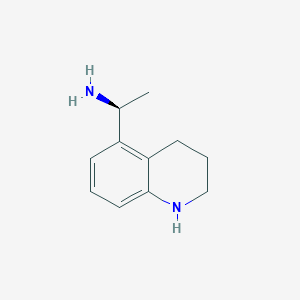
![8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12986897.png)
